molecular formula C17H19N3 B12484489 3-(piperazin-1-ylmethyl)-9H-carbazole

3-(piperazin-1-ylmethyl)-9H-carbazole

Cat. No.: B12484489
M. Wt: 265.35 g/mol
InChI Key: RHLPTTWUMIELLB-UHFFFAOYSA-N
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Description

3-(piperazin-1-ylmethyl)-9H-carbazole is a heterocyclic compound that features a carbazole core substituted with a piperazine moiety. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a piperazine group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with piperazine in the presence of a suitable base and solvent. One common method is the Mannich reaction, where carbazole is reacted with formaldehyde and piperazine under acidic conditions to form the desired product . Another approach involves the nucleophilic substitution of a halogenated carbazole derivative with piperazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or nucleophilic substitutions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced carbazole derivatives, and various substituted carbazole and piperazine compounds .

Scientific Research Applications

3-(piperazin-1-ylmethyl)-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(piperazin-1-ylmethyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing neurological functions. Additionally, it can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperazin-1-ylmethyl)-9H-carbazole is unique due to its specific combination of the carbazole and piperazine moieties, which imparts distinct pharmacological properties. Its structural features allow for versatile chemical modifications, enhancing its potential in drug development and other applications .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)-9H-carbazole

InChI

InChI=1S/C17H19N3/c1-2-4-16-14(3-1)15-11-13(5-6-17(15)19-16)12-20-9-7-18-8-10-20/h1-6,11,18-19H,7-10,12H2

InChI Key

RHLPTTWUMIELLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)NC4=CC=CC=C43

Origin of Product

United States

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